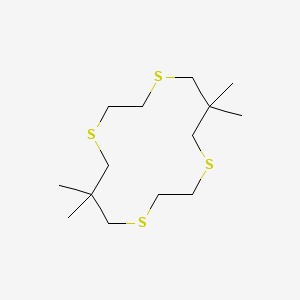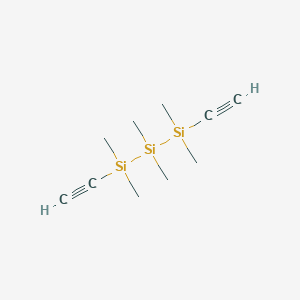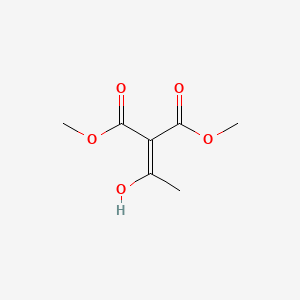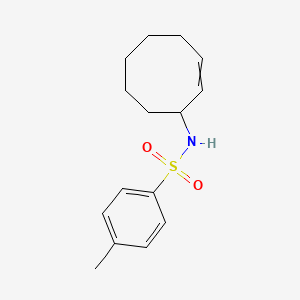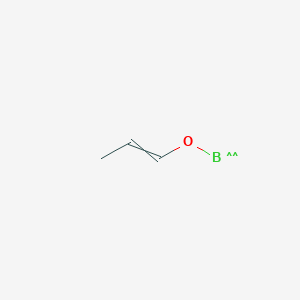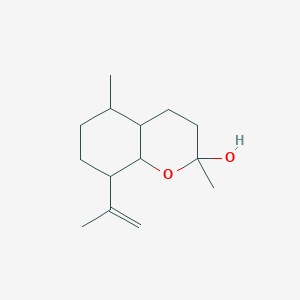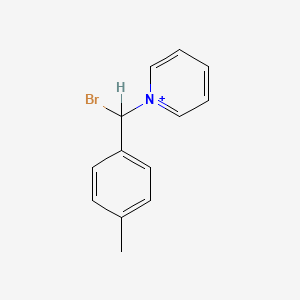
1-(Bromo(4-methylphenyl)methyl)pyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromo(4-methylphenyl)methyl)pyridinium is a chemical compound with the molecular formula C13H13BrN and a molecular weight of 263.153 g/mol This compound is characterized by the presence of a bromine atom attached to a methylphenyl group, which is further bonded to a pyridinium ion
Preparation Methods
The synthesis of 1-(Bromo(4-methylphenyl)methyl)pyridinium typically involves the reaction of 4-methylbenzyl bromide with pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{4-methylbenzyl bromide} + \text{pyridine} \rightarrow \text{this compound} ]
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(Bromo(4-methylphenyl)methyl)pyridinium undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Oxidation Reactions: The methyl group attached to the phenyl ring can undergo oxidation to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The pyridinium ion can be reduced to form the corresponding pyridine derivative.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Bromo(4-methylphenyl)methyl)pyridinium has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Bromo(4-methylphenyl)methyl)pyridinium involves its interaction with specific molecular targets. The bromine atom and the pyridinium ion play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-(Bromo(4-methylphenyl)methyl)pyridinium can be compared with other similar compounds, such as:
1-(Bromo(4-methylphenyl)methyl)pyridine: Similar structure but lacks the pyridinium ion, leading to different reactivity and applications.
4-Bromo-1-methylpyridinium: Contains a bromine atom attached to the pyridinium ring, resulting in different chemical properties.
4-Methylbenzyl bromide: A precursor in the synthesis of this compound, with distinct reactivity due to the absence of the pyridinium ion.
Properties
CAS No. |
125713-89-5 |
|---|---|
Molecular Formula |
C13H13BrN+ |
Molecular Weight |
263.15 g/mol |
IUPAC Name |
1-[bromo-(4-methylphenyl)methyl]pyridin-1-ium |
InChI |
InChI=1S/C13H13BrN/c1-11-5-7-12(8-6-11)13(14)15-9-3-2-4-10-15/h2-10,13H,1H3/q+1 |
InChI Key |
MNJYOZLEQPIBCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C([N+]2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


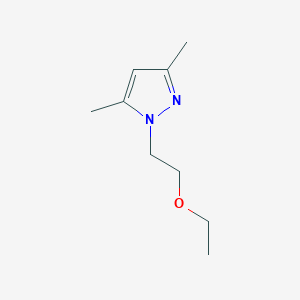
![N~1~-[2-(Bis{4-[bis(trifluoromethyl)amino]phenyl}amino)phenyl]-N~1~-{4-[bis(trifluoromethyl)amino]phenyl}-N~4~,N~4~-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-bis(iminium) diperchlorate](/img/structure/B14288904.png)

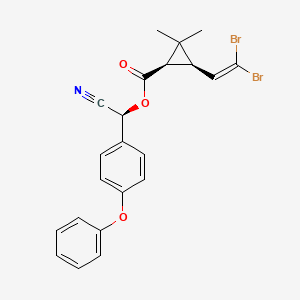
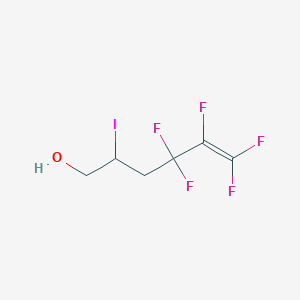
![2-(3-Methoxypropyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B14288927.png)
